Elevated Lipophilicity (LogP) vs. Des-Methyl Analog 5-Sulfamoylthiophene-3-carboxylic acid
The target compound 2-methyl-5-sulfamoylthiophene-3-carboxylic acid has a computed LogP of 0.40212, compared to 0.18330 for the des-methyl analog 5-sulfamoylthiophene-3-carboxylic acid [1]. This +0.22 LogP unit difference represents a ~1.7-fold increase in octanol-water partition coefficient, indicating greater membrane permeability potential. The increase arises solely from the 2-methyl substituent, as both compounds share identical sulfamoyl and carboxylic acid groups at positions 5 and 3, respectively.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.40212 (C₆H₇NO₄S₂, MW 221.25) |
| Comparator Or Baseline | 5-Sulfamoylthiophene-3-carboxylic acid: LogP = 0.18330 (C₅H₅NO₄S₂, MW 207.23) |
| Quantified Difference | ΔLogP = +0.21882 (~1.7× increase in P) |
| Conditions | Computed LogP values from vendor technical datasheets (Leyan and ChemBase); identical calculation methodology not confirmed |
Why This Matters
Higher LogP predicts improved passive membrane permeability, which is critical for intracellular target engagement in antibacterial (BacA) and anti-inflammatory programs where the sulfamoylthiophene scaffold has demonstrated activity.
- [1] ChemBase.cn. 5-Sulfamoylthiophene-3-carboxylic acid, CAS 875159-88-9. LogP 0.18329743. View Source
